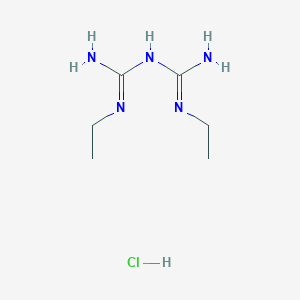

N1,N5-diethylbiguanide hydrochloride

Description

N1,N5-Diethylbiguanide hydrochloride is a synthetic biguanide derivative characterized by ethyl substitutions at the N1 and N5 positions of the biguanide backbone, with a hydrochloride salt formulation to enhance solubility. Biguanides are a class of compounds known for their antimicrobial, antidiabetic, and antiseptic properties, depending on their structural modifications.

Properties

IUPAC Name |

2-ethyl-1-(N'-ethylcarbamimidoyl)guanidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N5.ClH/c1-3-9-5(7)11-6(8)10-4-2;/h3-4H2,1-2H3,(H5,7,8,9,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWBDHWFKFKNAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C(N)NC(=NCC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N5-diethylbiguanide hydrochloride typically involves the reaction of biguanide with ethylating agents under controlled conditions. One common method is the reaction of biguanide with ethyl iodide in the presence of a base, such as sodium hydroxide, to yield the diethyl derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the ethylation reaction.

Chemical Reactions Analysis

Types of Reactions: N1,N5-Diethylbiguanide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The compound can be oxidized to form derivatives such as N1,N5-diethylbiguanide oxide .

Reduction: Reduction reactions can yield N1,N5-diethylbiguanide hydride .

Substitution: Substitution reactions can lead to the formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1,N5-Diethylbiguanide hydrochloride has several applications in scientific research:

Medicine: It is studied for its potential antidiabetic properties, similar to other biguanides like metformin.

Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: It is used in biological studies to understand the mechanisms of biguanide-based drugs.

Industry: The compound finds use in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which N1,N5-diethylbiguanide hydrochloride exerts its effects involves the activation of AMP-activated protein kinase (AMPK) , which plays a crucial role in regulating cellular energy homeostasis. By activating AMPK, the compound helps to lower blood glucose levels and improve insulin sensitivity.

Molecular Targets and Pathways:

AMPK Activation: The primary molecular target is AMPK, which is involved in various metabolic pathways.

Insulin Sensitivity: The compound enhances insulin sensitivity, leading to better glucose uptake by cells.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogous Compounds

*Inferred based on structural analogs.

Key Research Findings and Differences

Substituent Effects on Bioactivity :

- Alkyl vs. Aryl Groups :

- Diethyl vs.

- Diethyl vs. Chlorophenyl : Chlorophenyl derivatives (e.g., 1-(4-chlorophenyl)biguanide) exhibit stronger antimicrobial activity due to electron-withdrawing chlorine atoms but carry higher cytotoxicity risks .

Mechanistic Divergence: Metformin’s antidiabetic action via AMPK activation contrasts with the membrane-disrupting mechanisms of antiseptic bisbiguanides (e.g., chlorhexidine) and antimicrobial mono-biguanides (e.g., 1-(4-chlorophenyl)biguanide). N1,N5-diethylbiguanide’s mechanism likely aligns with the latter group .

Pharmacokinetic and Safety Profiles :

- Metformin’s high oral bioavailability and renal clearance make it suitable for chronic use, whereas chlorhexidine’s poor absorption limits it to topical applications. N1,N5-diethylbiguanide’s ethyl groups may offer a middle ground, but toxicity data are lacking compared to well-characterized analogs .

Applications: Chlorhexidine’s bisbiguanide structure and dual chlorophenyl groups grant broad-spectrum antiseptic properties, whereas metformin’s dimethyl groups favor metabolic modulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.